Lipophilicity Advantage over 4-Formyl Analog
The target compound demonstrates a markedly higher predicted lipophilicity (XLogP3 = 3.7) compared to its 4-formyl analog (XLogP3 = 2.8) [1][2]. This 0.9 log unit increase is directly attributable to the lipophilic methoxyvinyl substituent replacing the polar formyl group.
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | Ethyl 1-benzyl-5-chloro-4-formyl-pyrazole-3-carboxylate (CAS 2095516-87-1): 2.8 |
| Quantified Difference | +0.9 log units (target compound is more lipophilic) |
| Conditions | Computed by XLogP3 algorithm v3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity directly impacts the intermediate's solubility profile and may influence the passive permeability of final RIP1 inhibitors, a critical parameter during lead optimization.
- [1] PubChem. Ethyl 1-benzyl-5-chloro-4-(2-methoxyvinyl)pyrazole-3-carboxylate. CID 135308886. Computed Properties section. National Center for Biotechnology Information. Accessed 2026-05-02. View Source
- [2] PubChem. Ethyl 1-benzyl-5-chloro-4-formyl-pyrazole-3-carboxylate. CID 135308998. Computed Properties section. National Center for Biotechnology Information. Accessed 2026-05-02. View Source
